N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)
Overview
Description
N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a branched alkyne PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Scientific Research Applications
Bioconjugation Applications
- Chemoselective Oxime Formation : The compound has been used in chemoselective oxime formation between aminooxy end-functional polymers and levulinyl-modified proteins. This method prepares well-defined bioconjugates, as demonstrated by Heredia, Tolstyka, and Maynard (2007) in their work on synthesizing Boc-protected aminooxy initiators for atom transfer radical polymerization (ATRP) (Heredia, Tolstyka, & Maynard, 2007).
Polymer Science Applications
- RAFT Polymerization : Grover, Lee, Matsumoto, and Maynard (2012) have explored the synthesis of homotelechelic polymers using reversible addition-fragmentation chain transfer (RAFT) polymerization, employing bifunctional chain transfer agents (CTAs) including bis-N-BOC-aminooxy CTA (Grover, Lee, Matsumoto, & Maynard, 2012).
Drug Delivery Applications
- PEGylation of Proteins : The compound has been used in the PEGylation of proteins to prolong their residence time in blood and decrease immunogenicity and antigenicity. Mero, Spolaore, Veronese, and Fontana (2009) utilized a monodisperse Boc-PEG-NH2 for protein derivatization, allowing for easy identification of PEGylation sites by mass spectrometry (Mero, Spolaore, Veronese, & Fontana, 2009).
Additional Applications
- Synthesis of Aminooxy Terminated Polymers : Dhal, Polomoscanik, Gianolio, Starremans, Busch, Alving, Chen, and Miller (2013) demonstrated the synthesis and characterization of aminooxy terminated polymers of N-(2-hydroxypropyl) methacrylamide (HPMA) for site-specific bioconjugation of glycoproteins (Dhal et al., 2013).
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[bis[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52N2O11/c1-6-11-33-16-21-38-23-18-35-13-8-31(9-14-36-19-24-39-22-17-34-12-7-2)10-15-37-20-25-40-26-27-41-30-28(32)42-29(3,4)5/h1-2H,8-27H2,3-5H3,(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRVFLKXCQXMJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCN(CCOCCOCCOCC#C)CCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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